molecular formula C17H25N3O B2738001 4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone CAS No. 708221-58-3

4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone

Cat. No. B2738001
CAS RN: 708221-58-3
M. Wt: 287.407
InChI Key: RQWPVXYQHUTVTL-UHFFFAOYSA-N
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Description

“4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like “4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” often involves the use of pyrrolidine rings . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Another method for the synthesis of similar compounds includes the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of “4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” likely includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure of the pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” are not available, pyrrolidine derivatives are known to undergo various chemical reactions . These can include cyclization, functionalization, and reactions with sulfonium salts .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including those containing pyrrolidinyl ketone functionality, play a crucial role in drug development. Researchers explore their potential as lead compounds for designing novel pharmaceuticals. The structural features of this compound may contribute to its affinity for specific receptors or enzymes, making it valuable in drug discovery .

Anti-Inflammatory Agents

The 3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one, which can be synthesized from intramolecular cyclization of related pyridaziones, exhibits significant anti-inflammatory activity . Investigating similar derivatives of our compound could lead to the discovery of potent anti-inflammatory agents.

Materials Science

Beyond pharmacology, piperidine-containing compounds find applications in materials science. Researchers might explore our compound’s role in polymer chemistry, catalysis, or supramolecular assemblies.

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 Biologically Active Pyridazines and Pyridazinone Derivatives: A Review. (2020). Russian Journal of Organic Chemistry, 56(5), 705–719. DOI: 10.1134/S1068162020050155

Future Directions

While specific future directions for “4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” are not available, there is ongoing research into the development of new pyrrolidine compounds with different biological profiles . This suggests that “4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” and similar compounds may have potential applications in the field of medicinal chemistry.

properties

IUPAC Name

[4-(3,4-dimethylphenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-14-5-6-16(13-15(14)2)18-9-11-20(12-10-18)17(21)19-7-3-4-8-19/h5-6,13H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWPVXYQHUTVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone

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